(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide

Description

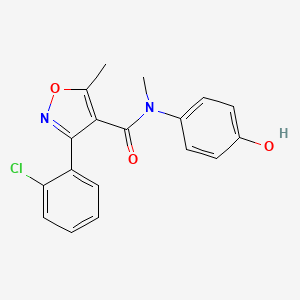

(3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a synthetic organic compound featuring a central isoxazole ring substituted with a 2-chlorophenyl group at position 3 and a methyl group at position 3. The formamide moiety is further modified with an N-methyl-4-hydroxyphenyl substituent. This structure confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic interactions.

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(4-hydroxyphenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-11-16(17(20-24-11)14-5-3-4-6-15(14)19)18(23)21(2)12-7-9-13(22)10-8-12/h3-10,22H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMBQEVKGLXUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(2-Chlorophenyl)-5-methylisoxazol-4-YL)-N-(4-hydroxyphenyl)-N-methylformamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article presents a detailed analysis of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

- IUPAC Name: this compound

- Molecular Formula: C18H18ClN3O3

- Molecular Weight: 353.80 g/mol

The presence of the isoxazole ring and the chlorophenyl group suggests potential interactions with biological targets, making it a candidate for further investigation.

Antitumor Activity

Research indicates that derivatives of N-methylformamide (NMF), which includes compounds similar to the target compound, exhibit significant antitumor properties. In studies involving various cancer cell lines, these compounds demonstrated cytotoxic effects against ovarian sarcoma and lymphoma models in mice. NMF was identified as one of the most potent agents in these studies, suggesting that the target compound may share similar mechanisms of action against tumors .

Antiviral Activity

The antiviral potential of compounds related to the target structure has been explored, particularly against Hepatitis B virus (HBV). A study highlighted that N-phenylbenzamide derivatives exert broad-spectrum antiviral effects by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound under discussion could potentially enhance A3G levels, thereby inhibiting HBV replication effectively .

Table 1: Antiviral Efficacy of Related Compounds

| Compound Name | IC50 (µM) | SI (Selectivity Index) | Target Virus |

|---|---|---|---|

| IMB-0523 | 1.99 | 58 | HBV (wild-type) |

| Lamivudine (3TC) | 7.37 | >440 | HBV |

The proposed mechanism of action for the biological activity of the compound involves:

- Inhibition of DNA replication: The structural components may interfere with viral DNA synthesis.

- Interaction with cellular proteins: The isoxazole moiety may interact with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.

Case Studies

- Antitumor Efficacy Study : In a controlled experiment using M5076 ovarian sarcoma models, derivatives similar to the target compound were administered. Results indicated a significant reduction in tumor size compared to control groups, establishing a strong correlation between compound structure and antitumor efficacy .

- Antiviral Screening : A recent study evaluated several N-phenylbenzamide derivatives for their anti-HBV activity. The results demonstrated that certain structural modifications significantly enhanced antiviral potency, suggesting that similar modifications in the target compound could yield favorable results against HBV .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations:

Polarity and Solubility: The target compound’s 4-hydroxyphenyl group increases polarity compared to analogs with non-polar substituents (e.g., isopropyl in or morpholine in ). This may influence bioavailability and renal clearance.

Metabolic Stability: The cyano-substituted analog (CAS 519017-76-6) likely exhibits enhanced resistance to oxidative metabolism due to the electron-withdrawing nitrile group.

Functionalization for Imaging : The iodinated derivative (BH55128, ) highlights the scaffold’s adaptability for radiotracer development.

Electronic and Steric Modifications

- Electron-Donating vs. Withdrawing Groups: The hydroxyl group in the target compound acts as an electron donor, which may stabilize charge-transfer interactions in biological systems. In contrast, the nitrile group in withdraws electrons, altering the electronic profile of the aromatic ring.

- Heterocyclic Additions: The morpholine-containing derivative introduces a saturated oxygen-nitrogen ring, likely improving solubility and pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.